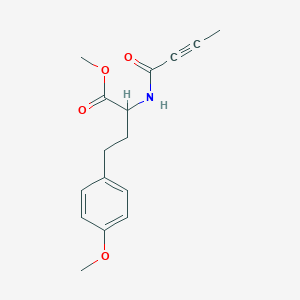
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate, commonly known as MABP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MABP is a synthetic compound that belongs to the class of amides and esters. It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 g/mol. In
Mécanisme D'action
The mechanism of action of MABP is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and nucleic acids. MABP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MABP has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that MABP can inhibit the proliferation of cancer cells, reduce the production of inflammatory mediators, and induce apoptosis. In vivo studies have shown that MABP can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MABP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of assays and experiments. However, one limitation is its relatively high cost compared to other compounds. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on MABP. One direction is the design and synthesis of new compounds based on the MABP scaffold with improved pharmacological properties. Another direction is the development of new drug delivery systems using MABP as a carrier. Additionally, further studies are needed to fully understand the mechanism of action of MABP and its potential applications in various fields.
Méthodes De Synthèse
MABP can be synthesized using a variety of methods, including the reaction of methyl 4-(4-methoxyphenyl)but-2-ynoate with but-2-ynoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of methyl 4-(4-methoxyphenyl)but-2-ynoate with but-2-ynoyl isocyanate in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene. Both methods result in the formation of MABP with high yields and purity.
Applications De Recherche Scientifique
MABP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MABP has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In drug discovery, MABP has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In material science, MABP has been studied for its potential use as a monomer for the synthesis of polymers with unique properties.
Propriétés
IUPAC Name |
methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-5-15(18)17-14(16(19)21-3)11-8-12-6-9-13(20-2)10-7-12/h6-7,9-10,14H,8,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMMSQSLTYVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(but-2-ynamido)-4-(4-methoxyphenyl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)
![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)
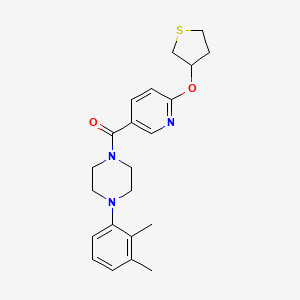

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)

![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)
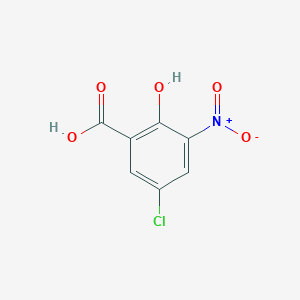

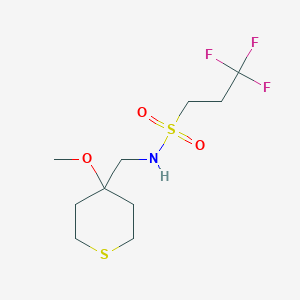
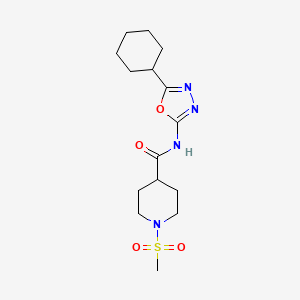
![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)